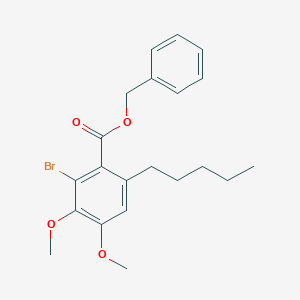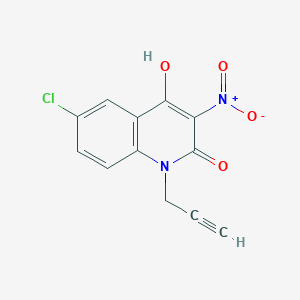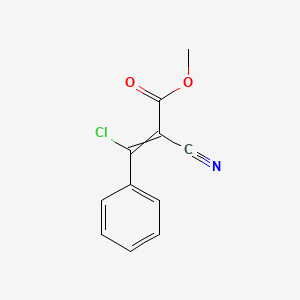
N-Cycloheptyl-N'-heptylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cycloheptyl-N’-heptylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This compound is particularly interesting due to its unique structural features, which include a cycloheptyl group and a heptyl group attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cycloheptyl-N’-heptylthiourea can be synthesized through a simple condensation reaction between cycloheptylamine and heptylamine with carbon disulfide in an aqueous medium. This method is efficient and allows for the production of both symmetrical and unsymmetrical substituted thiourea derivatives . The reaction typically proceeds smoothly with aliphatic primary amines, resulting in high yields of the desired thiourea derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of N-Cycloheptyl-N’-heptylthiourea may involve the use of isocyanides and elemental sulfur at ambient temperature. This method is advantageous due to its atom economy and the ability to produce thioureas in excellent yields . Additionally, the use of water as a solvent in the reaction process offers a sustainable and environmentally friendly approach.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cycloheptyl-N’-heptylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
N-Cycloheptyl-N’-heptylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Cycloheptyl-N’-heptylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cycloheptyl-N’-phenylthiourea
- N-Cycloheptyl-N’-methylthiourea
- N-Cycloheptyl-N’-ethylthiourea
Uniqueness
N-Cycloheptyl-N’-heptylthiourea is unique due to the presence of both a cycloheptyl group and a heptyl group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
62552-09-4 |
|---|---|
Formule moléculaire |
C15H30N2S |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
1-cycloheptyl-3-heptylthiourea |
InChI |
InChI=1S/C15H30N2S/c1-2-3-4-7-10-13-16-15(18)17-14-11-8-5-6-9-12-14/h14H,2-13H2,1H3,(H2,16,17,18) |
Clé InChI |
VMJZVCRSWNTPPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=S)NC1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)



![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)


![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)



![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
